N-Methyl-N-phenylurethane
Description
Historical Context and Evolution of Urethane (B1682113) Chemistry
The development of urethane chemistry is a rich field that has evolved significantly from early observations of natural carbamates to the synthesis of highly tailored polymeric materials.
The history of carbamates, the functional group defining urethanes, began in the 19th century. mhmedical.com In 1849, Charles Adolphe Wurtz was the first to synthesize isocyanates, the key precursors to urethanes, through the reaction of organic sulfuric acid esters with calcium cyanate (B1221674). crowdchem.netwikipedia.org This discovery was foundational for the field. crowdchem.net Earlier, in 1840, the Calabar bean, used in West African tribal practices, was brought to Great Britain. mhmedical.com By 1864, Jobst and Hesse had isolated the active alkaloid, physostigmine, which is a naturally occurring methyl carbamate (B1207046) ester. mhmedical.comnih.gov This compound was among the first carbamates to be studied for its biological properties and was used medicinally to treat glaucoma starting in 1877. mhmedical.com The broader synthetic exploration of carbamic acid esters in the 1930s led to the development of carbamate-based fungicides and later, in 1953, the insecticide carbaryl. mhmedical.com
The synthesis of polyurethanes was discovered by Otto Bayer and his colleagues in 1937 at I.G. Farben in Germany. scispace.comthoughtco.comchemistryviews.org Their initial work focused on reacting aliphatic diisocyanates with diamines to form polyureas, but they soon realized the valuable properties of polyurethanes formed from diisocyanates and glycols. scispace.com A key milestone was the German patent DRP 728981, published on November 13, 1937, for a "process for the production of polyurethanes and polyureas". thoughtco.com
The synthesis of specific phenylurethanes, such as N-phenylurethanes, has been achieved through various methods. One common laboratory and industrial approach involves reacting a phenoxycarbonyl derivative with an amino compound in the presence of a base. google.com Another route is the reaction of ethyl chloroformate with N-ethylaniline, typically in the presence of a base like triethylamine (B128534) to neutralize the acid byproduct. More recent, environmentally conscious methods have explored the use of dimethyl carbonate (DMC) for the carbamoylation of aniline (B41778) in continuous-flow systems to produce phenylurethanes. lookchem.com Additionally, processes have been developed that utilize catalysts such as zinc or tin compounds to synthesize phenylcarbamates from aniline and other carbamate precursors under controlled temperature and pressure. google.com In the early 1940s, the crystalline phenylurethane of cannabinol (B1662348) was instrumental in experiments aimed at isolating and identifying other cannabinoids. nih.gov
N-Methyl-N-phenylurethane serves as a specialized building block in synthetic and materials chemistry. chemicalbook.com Its role is primarily as a chemical intermediate for creating polymers, such as polyurethanes and polyamides, with tailored properties like enhanced durability and thermal stability. chemicalbook.com The presence of both a methyl and a phenyl group on the nitrogen atom allows for fine-tuning of the final material's characteristics. chemicalbook.com Research focuses on its use in polymerization and cross-linking reactions to develop advanced materials for applications including coatings, adhesives, and sealants. chemicalbook.com
Theoretical Frameworks in Urethane Compound Studies
Computational chemistry provides powerful tools for understanding the intricacies of urethane structures and reactions at a molecular level.
Quantum chemical methods are extensively used to analyze the urethane linkage. nih.gov Computational studies, often employing Density Functional Theory (DFT), have been used to investigate the rotational isomers around the N-CO₂R carbamate bond. digitellinc.com These studies help in understanding the conformational preferences and the energy barriers associated with rotation around the C-N bond. digitellinc.comnd.edu
For instance, the rotational barrier for an N-phenylcarbamate is significantly lower than for an N-alkylcarbamate, a phenomenon that has been explored through computational models. nd.edu These calculations can trace the origin of such effects to changes in the electronic character of the C-N bond. nd.edu Furthermore, theoretical methods like Time-Dependent Density Functional Theory (TDDFT) have been employed to model the UV absorption spectra of carbamates containing phenyl groups, providing insights into their electronic transitions. researchgate.net
Table 1: Calculated Rotational Barriers for Select Carbamates
| Compound | Calculated Rotational Barrier (kcal/mol) | Method | Reference |
|---|---|---|---|
| N-(2-pyrimidyl)carbamate | 8.4 | B3LYP/6-31+G* | nd.edu |
| N-phenylcarbamate | 12.3 | Experimental (NMR) | nd.edu |
| N-alkylcarbamate (typical) | ~16 | Experimental (NMR) | nd.edu |
The thermodynamic stability of the urethane bond is a critical factor in both its synthesis and degradation, making it a key area of research, particularly for chemical recycling of polyurethanes. nih.gov Quantum chemical methods, such as the G3MP2B3 composite method, have been used to investigate the energetic profiles of urethane bond termination reactions, including hydrolysis, methanolysis, and ammonolysis. nih.gov
These studies reveal that while the hydrolysis of a model urethane like methyl N-phenyl carbamate is slightly exergonic in water, it has a very high activation energy, making the reaction slow without significant energy input or catalysis. nih.gov The high thermodynamic stability and kinetic inertness of the urethane linkage present challenges for chemical recycling. nih.govresearchgate.net Research has shown that the activation energies for urethane formation can be influenced by factors such as the stoichiometry of reactants, with an excess of either alcohol or isocyanate leading to lower activation energies compared to a stoichiometric ratio. mdpi.com
Table 2: Calculated Thermodynamic Data for Methyl N-phenyl Carbamate (MPCate) Hydrolysis
| Thermodynamic Quantity | Value (kJ/mol) | Conditions | Reference |
|---|---|---|---|
| Standard Gibbs Free Energy of Activation (ΔG⁰) | ~300 | in water at 298.15 K | nih.gov |
| Overall Reaction Free Energy (ΔG⁰) | -6.4 | in water at 298.15 K | nih.gov |
Interdisciplinary Relevance of this compound Research
The applications of this compound extend across multiple scientific disciplines, most notably in synthetic chemistry and materials science. Its distinct molecular structure serves as a critical building block for developing advanced polymers and coatings with tailored mechanical and chemical characteristics. chemicalbook.com
In the field of synthetic chemistry, this compound is a versatile reagent and intermediate. It participates in various chemical reactions to produce more complex molecules.
One of the fundamental synthesis routes to this compound involves the reaction of ethyl chloroformate with N-methylaniline. chemicalbook.com Alternative syntheses have also been developed, such as the reaction of carbon monoxide, sulfur, aniline, and methanol (B129727). acs.org Phosgene-free methods are gaining traction, with one such approach being the methoxycarbonylation of aniline with dimethyl carbonate using lead compounds as catalysts. bohrium.com This method can yield methyl N-phenyl carbamate, a related compound, with high conversion and selectivity. bohrium.com
Palladium-catalyzed cross-coupling reactions represent a modern and efficient method for forming the aryl C-N bonds present in this compound and its derivatives. benthamscience.com The Xphos Pd G2 catalyst, for instance, has been shown to be effective in the intermolecular amidation of aryl chlorides to produce methyl N-phenyl carbamate derivatives with good chemoselectivity and under mild conditions. benthamscience.com
The reactivity of the urethane group, influenced by the attached methyl and phenyl groups, allows for its participation in various transformations. chemicalbook.com For example, it can be a precursor in the synthesis of other organic compounds. Research has shown that N-phenylurethane can be prepared from aniline and certain carbamates in the presence of specific catalysts. google.com
Table 1: Selected Synthesis Methods for Urethane Derivatives
| Reactants | Catalyst/Conditions | Product | Reference |
| Ethyl chloroformate, N-Methylaniline | - | This compound | chemicalbook.com |
| Carbon monoxide, Sulfur, Aniline, Methanol | - | Methyl-N-phenylurethane | acs.org |
| Aniline, Dimethyl carbonate | Lead compounds | Methyl N-phenyl carbamate | bohrium.com |
| Aryl chlorides, Methyl carbamate | Xphos Pd G2 (Palladium catalyst) | Methyl N-phenyl carbamate derivatives | benthamscience.com |
| Aniline, Carbamate | Bi(NO₃)₃, Sn(CH₃COO)₂, ZnO, SnCl₂, Zn(CH₃COO)₂, or Pb(OAc)₂ | N-phenylurethane | google.com |
This table provides a summary of different approaches to synthesizing urethane derivatives, highlighting the versatility of synthetic methodologies.
The significance of this compound in materials science lies in its role as a monomer or a modifying agent in the creation of polymers with specific properties. The presence of both the rigid phenyl group and the methyl group on the nitrogen atom of the urethane linkage influences the properties of the resulting polymers, such as their thermal stability, mechanical strength, and interaction with other materials. chemicalbook.com
N-phenylurethane groups, which are structurally similar to this compound, have been incorporated into various polymer architectures. For instance, they have been used in the synthesis of polydiacetylenes. In one study, 5-(pyren-1-yl)penta-2,4-diyn-1-ol derivatives with N-phenylurethane groups underwent 1,4-addition polymerization upon UV irradiation to form polydiacetylenes. acs.org The resulting polymers were soluble in chloroform, allowing for the fabrication of cast films. acs.org
The urethane linkage is capable of forming hydrogen bonds, which is a critical factor in determining the properties of polyurethane-based materials. tandfonline.com While the N-methyl group in this compound prevents it from acting as a hydrogen bond donor, the carbonyl oxygen can still act as a hydrogen bond acceptor. This interaction is crucial in polymer blends and composites. For example, studies on shape memory polyurethanes (SMPU) have used model compounds like phenyl urethane and N-methyl urethane to understand the interactions between the polymer matrix and filler particles. scispace.com Fluorescence emission spectroscopy revealed that the urethane groups in the hard segments of the SMPU primarily interacted with polar functional groups on filler particles. scispace.com
Furthermore, hyperbranched polyglycidols modified with phenylurethane groups have been investigated for their thermosensitive behavior in water. acs.org These modified polymers exhibited lower critical solution temperature (LCST) behavior, a property that is highly valuable for applications in drug delivery and smart materials. acs.orgacs.org The hydrophobicity imparted by the phenylurethane groups was found to be a key factor influencing this behavior. acs.org
Table 2: Properties and Applications of Polymers Incorporating Urethane Moieties
| Polymer System | Incorporated Urethane Moiety | Key Property/Finding | Application Area | Reference |
| Polydiacetylenes | N-phenylurethane | Formation of soluble, film-forming polymers upon UV irradiation. | Advanced optical and electronic materials. | acs.org |
| Shape Memory Polyurethane (SMPU) Composites | Phenyl urethane (model compound) | Urethane groups interact with filler particles, influencing material properties. | Smart materials, actuators. | scispace.com |
| Hyperbranched Polyglycidols | Phenylurethane | Induces thermosensitive (LCST) behavior in water. | Drug delivery, smart hydrogels. | acs.orgacs.org |
This table illustrates the impact of incorporating urethane functionalities on the properties and potential applications of various polymer systems.
Structure
3D Structure
Properties
IUPAC Name |
ethyl N-methyl-N-phenylcarbamate | |
|---|---|---|
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InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)11(2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGZFCAIXRVHID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID40180850 | |
| Record name | Ethyl methyl(phenyl)carbamate | |
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Molecular Weight |
179.22 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
2621-79-6 | |
| Record name | Ethyl N-methyl-N-phenylcarbamate | |
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| Record name | Ethyl methyl(phenyl)carbamate | |
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| Record name | Ethyl methylphenylcarbamate | |
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| Record name | Ethyl methyl(phenyl)carbamate | |
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| Record name | Ethyl methyl(phenyl)carbamate | |
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Synthetic Methodologies and Mechanistic Investigations
Contemporary Synthetic Routes to N-Methyl-N-phenylurethane
Modern synthetic strategies for this compound focus on avoiding highly toxic reagents and improving efficiency and sustainability. These routes include both established reactions and innovative catalytic systems.
Synthesis from Ethyl Chloroformate and N-Methylaniline
A conventional and well-established method for the synthesis of this compound involves the reaction of N-methylaniline with ethyl chloroformate. This reaction is a nucleophilic acyl substitution where the nitrogen atom of N-methylaniline attacks the electrophilic carbonyl carbon of ethyl chloroformate.
The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct formed during the reaction. The choice of solvent is often an inert organic solvent like tetrahydrofuran (THF) or dichloromethane (DCHM). The reaction mixture is usually cooled initially, for instance to 0 °C, during the dropwise addition of ethyl chloroformate to control the exothermic nature of the reaction. After the initial reaction, the mixture is typically stirred at room temperature for a period to ensure completion.
A general procedure involves dissolving N-methylaniline in a suitable solvent with a base. Ethyl chloroformate is then added gradually while maintaining a low temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by removing the solvent and filtering off the salt byproduct (e.g., triethylamine hydrochloride). The crude product can then be purified by methods like distillation or column chromatography.
Non-Phosgene Routes for N-Phenylcarbamate Synthesis
In response to the significant health and environmental hazards associated with phosgene (B1210022), considerable research has been directed towards developing non-phosgene routes for the synthesis of carbamates, including N-phenylcarbamates which are structurally related to this compound. These methods utilize less hazardous starting materials and often employ catalytic systems to achieve high efficiency and selectivity.
One notable non-phosgene route is the reaction of phenylurea with methanol (B129727). This process can proceed without a catalyst, but the use of certain catalysts can significantly enhance the conversion and selectivity. For instance, methanol-pretreated lead oxide (PbO) has been shown to be an effective catalyst. In a typical reaction, a conversion of phenylurea of 95.21% and a selectivity to methyl N-phenylcarbamate of 84.75% can be achieved at 413 K over 4 hours.
The reaction mechanism is proposed to proceed via an addition-elimination pathway. The catalyst is believed to play a crucial role in activating the reactants. Studies have investigated the effects of various catalysts, reaction temperatures, reaction times, and molar ratios of methanol to phenylurea to optimize the synthesis.
Table 1: Synthesis of Methyl N-phenylcarbamate from Phenylurea and Methanol
| Catalyst | Temperature (K) | Time (h) | Phenylurea Conversion (%) | MPC Selectivity (%) |
|---|---|---|---|---|
| Methanol-pretreated PbO | 413 | 4 | 95.21 | 84.75 |
A one-pot synthesis of methyl N-phenylcarbamate from aniline (B41778), urea (B33335), and methanol represents a green and efficient alternative. This reaction can be carried out in an autoclave under pressure. The reaction path has been a subject of investigation, with studies suggesting that the process can proceed through different intermediates depending on the presence of a catalyst. In the absence of a catalyst, the reaction is believed to proceed mainly through a phenylurea intermediate. However, in the presence of a catalyst like γ-Al2O3, the pathway may shift to involve a methyl carbamate (B1207046) intermediate rsc.org.
Various catalysts have been explored for this one-pot synthesis, including zeolites and metal salts. For example, using a KNO3 modified zeolite HY catalyst, an aniline conversion of 93.1% and a selectivity to methyl N-phenylcarbamate of 82.6% have been achieved under optimized conditions. The reaction conditions, such as the molar ratio of reactants, catalyst loading, temperature, and reaction time, all play a significant role in the outcome of the synthesis researchgate.net.
Table 2: One-Pot Synthesis of Methyl N-phenylcarbamate from Aniline, Urea, and Methanol
| Catalyst | Aniline Conversion (%) | MPC Selectivity (%) | NMA Selectivity (%) | DPU Selectivity (%) | MPC Yield (%) |
|---|---|---|---|---|---|
| None | 50.5 | 72.5 | 18.4 | 9.1 | 36.6 |
| ZnCl2 | 86.2 | 66.7 | 17.4 | 15.9 | 57.5 |
| Zn(OAc)2 | 86.3 | 66.6 | 18.4 | 15.0 | 57.4 |
| PbO | 87.3 | 60.2 | 17.4 | 22.4 | 52.6 |
| HY(5.0) | 85.5 | 70.5 | 16.2 | 13.3 | 60.3 |
Reaction conditions: molar ratio of methanol, urea to aniline, 1:5:15; catalyst content, 10.7% (based on aniline); reaction time, 5 h; reaction temperature, 453 K. researchgate.net
The reaction between dimethyl carbonate (DMC) and N,N'-diphenylurea is another important non-phosgene route to synthesize methyl N-phenylcarbamate. This reaction can be performed under mild conditions, including at atmospheric pressure. A variety of homogeneous and heterogeneous catalysts have been screened for this process.
Homogeneous catalysts such as sodium methoxide have demonstrated excellent activity. The optimization of reaction parameters is crucial and includes the molar ratio of reactants, catalyst concentration, reaction time, temperature, and the choice of solvent. This method is considered a greener alternative as it utilizes dimethyl carbonate, a less hazardous carbonylating agent compared to phosgene.
The carbonylation of aniline using methyl formate as a green and efficient carbonylating agent offers a promising route to methyl N-phenylcarbamate. This method can achieve high yields under milder reaction conditions compared to the conventional route using carbon monoxide and methanol.
Mechanistic studies suggest that the reaction may proceed through a formanilide intermediate. This pathway is considered more efficient. The use of methyl formate, which can be derived from renewable resources, further enhances the green credentials of this synthetic approach. This method is part of a broader effort in carbon recycling to produce valuable chemical products.
Reaction Mechanisms in this compound Formation
The stability of this compound and related carbamates is significantly influenced by pH. In basic conditions, these compounds undergo degradation. Kinetic studies of the base-catalyzed hydrolysis of aryl carbamates have provided strong evidence for an elimination-addition mechanism (E1cB) . This mechanism involves the initial deprotonation of the carbamate nitrogen to form a conjugate base.
The rate of this degradation is sensitive to substituents on both the N-aryl and O-aryl rings. For a series of aryl N-methylcarbamates, the degradation in the pH range of 7-9 is proposed to proceed via a concerted mechanism nih.gov. However, for other related carbamates, the dependence of the observed rate constant on pH and the magnitude of the Brønsted coefficient (a measure of the sensitivity of the reaction rate to the pKa of the leaving group) support the E1cB mechanism nih.gov.
The rate of reaction of the carbamate anion is highly dependent on the nature of the leaving group, with a high degree of acyl-oxygen bond cleavage in the transition state . For poorer leaving groups, a change in mechanism to a direct bimolecular nucleophilic attack by hydroxide (B78521) ion (BAc2) has been observed .
The formation of carbamates, such as this compound, can be understood as the reverse of the E1cB degradation pathway. This involves the addition of a nucleophile (in this case, methanol or methoxide) to an isocyanate intermediate. The generally accepted mechanism for the formation of urethanes from an isocyanate and an alcohol is a nucleophilic addition to the carbonyl carbon of the isocyanate group.
This process can be catalyzed by both acids and bases. In a base-catalyzed mechanism, the base can deprotonate the alcohol to increase its nucleophilicity, or it can directly interact with the isocyanate. The reaction of phenyl isocyanate with an alcohol, such as methanol, proceeds through a transition state where the alcohol oxygen attacks the carbonyl carbon of the isocyanate, and the alcohol proton is transferred to the isocyanate nitrogen, resulting in the formation of the carbamate linkage nih.gov.
A central intermediate in both the synthesis and degradation of this compound is phenyl isocyanate . In the base-catalyzed degradation, the carbamate eliminates an alcohol to form an isocyanate, which is then hydrolyzed to an amine . Conversely, in the synthesis of this compound, phenyl isocyanate can be reacted with methanol nih.gov. The trapping of this isocyanate intermediate is a key step in the formation of the final product. Theoretical and spectroscopic studies have confirmed that the reaction pathway involving an isocyanate intermediate is energetically favored in the aminolysis of phenyl N-phenylcarbamate nih.gov.
In an alternative synthetic route to this compound from aniline and methyl formate, formanilide has been proposed as an intermediate researchgate.net. This suggests a different mechanistic pathway where the aniline is first formylated, followed by subsequent reaction steps to yield the final carbamate product.
Catalytic Aspects in this compound Synthesis
Various catalysts have been investigated to improve the efficiency and selectivity of this compound synthesis. In the synthesis from aniline, urea, and methanol, a range of catalysts have been evaluated. The results indicate that while the reaction can proceed without a catalyst, the introduction of a catalyst significantly enhances the conversion of aniline researchgate.net.
The table below summarizes the effect of different catalysts on the synthesis of Methyl N-phenyl carbamate (MPC) from aniline, urea, and methanol.
| Catalyst | Aniline Conversion (%) | MPC Selectivity (%) | NMA Selectivity (%) | DPU Selectivity (%) | MPC Yield (%) |
| – | 50.5 | 72.5 | 18.4 | 9.1 | 36.6 |
| ZnCl₂ | 86.2 | 66.7 | 17.4 | 15.9 | 57.5 |
| Zn(OAc)₂ | 86.3 | 66.6 | 18.4 | 15.0 | 57.4 |
| PbO | 87.3 | 60.2 | 17.4 | 22.4 | 52.6 |
| Pb₃O₄ | 89.1 | 62.0 | 10.7 | 13.6 | 55.2 |
| SiO₂ | 84.0 | 68.3 | 15.5 | 16.2 | 57.4 |
| Al₂O₃ | 77.3 | 70.7 | 15.1 | 14.2 | 54.7 |
| NaX | 77.0 | 75.1 | 12.8 | 12.1 | 57.8 |
| HY(5.0) | 85.5 | 70.5 | 16.2 | 13.3 | 60.3 |
| HZSM-5(50) | 55.4 | 59.9 | 21.7 | 18.4 | 33.2 |
Reaction conditions: molar ratio of methanol, urea to aniline, 1:5:15; catalyst content, 10.7% (based on aniline); reaction time, 5 h; reaction temperature, 453 K; NMA, N-methyl aniline; DPU, diphenylurea. researchgate.net
Furthermore, the decomposition of methyl N-phenylcarbamate to produce phenyl isocyanate, a key precursor for polyurethanes, has been studied using catalysts such as Montmorillonite K10 (MK10) utwente.nl. Kinetic analysis revealed that the uncatalyzed rate of decomposition is significantly lower than the catalyzed rate utwente.nl. However, the catalyst also promoted the formation of byproducts like N,N'-diphenylurea utwente.nl. Zinc oxide has also been identified as an effective catalyst for the solvent-free thermal decomposition of methyl N-phenyl carbamate to phenyl isocyanate researchgate.net.
Catalytic Aspects in this compound Synthesis
Impact of Catalysts on Reaction Pathways
The synthesis of urethanes, including this compound, is significantly influenced by the presence of catalysts, which can alter reaction mechanisms, enhance reaction rates, and improve selectivity. Catalysts play a crucial role in activating the reactants and lowering the activation energy of the reaction. Without a catalyst, urethane (B1682113) formation typically proceeds through a concerted mechanism where a reactant complex (RC) forms between the isocyanate and the alcohol. mdpi.com In this complex, the isocyanate's N=C=O group bends, which activates the carbon atom for the formation of a new C-O bond, while the alcohol's H-O bond breaks and a new N-H bond forms simultaneously to yield the urethane product. mdpi.com
The introduction of a catalyst provides an alternative, lower-energy reaction pathway. The specific mechanism depends on the nature of the catalyst used, which can be broadly categorized as basic (e.g., amine catalysts) or acidic (e.g., Lewis acids, organic acids). mdpi.commdpi.com
Amine Catalysts: Nitrogen-containing compounds are common catalysts for urethane formation. mdpi.com Cyclic amines, for instance, function by first forming a complex with the alcohol reactant. nih.gov This interaction facilitates the deprotonation of the alcohol, making it a more potent nucleophile. claremont.edu The activated alcohol then attacks the isocyanate, leading to the formation of the urethane bond. claremont.edu The barrier height of the reaction is significantly decreased in the presence of such catalysts. mdpi.com Computational studies on model systems, such as the reaction between phenyl isocyanate and butan-1-ol, have shown that catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) and N-ethylmorpholine (NEM) can substantially lower the relative energy of the transition states. nih.gov
Acid Catalysts: Lewis acids and organic acids catalyze the reaction through a different mechanism. They activate the isocyanate group by coordinating with the oxygen or nitrogen atom, which increases the electrophilicity of the carbonyl carbon. mdpi.com This polarization makes the isocyanate more susceptible to nucleophilic attack by the alcohol. This pathway is distinct from the mechanism involving amine catalysts and can be more efficient than some traditional tin-based catalysts. mdpi.com
In syntheses starting from alternative precursors like aniline and urea, catalysts enhance the conversion of the starting materials. researchgate.net For example, in the synthesis of Methyl N-phenyl carbamate from aniline, urea, and methanol, the introduction of catalysts markedly enhances the conversion of aniline. researchgate.net However, catalysts can also influence side reactions, potentially increasing the selectivity for undesired byproducts like diphenylurea (DPU) if the reaction conditions are not optimized. researchgate.net
Specific Catalytic Systems and Their Efficacy
The choice of catalyst is critical for achieving high yield and selectivity in the synthesis of N-phenyl-urethanes and related carbamates. Research has explored a variety of catalytic systems, including metal salts, metal oxides, and zeolites. researchgate.netgoogle.com
In the synthesis of Methyl N-phenyl carbamate (MPC) from aniline, urea, and methanol, several catalysts have been evaluated. Lewis acid catalysts such as Zinc Chloride (ZnCl₂) and Zinc Acetate (Zn(OAc)₂) show high catalytic activity, significantly boosting the conversion of aniline compared to the uncatalyzed reaction. researchgate.net Other metal-based systems, including Lead(II) Oxide (PbO) and various zeolites like NaX and HY, also demonstrate catalytic effects, influencing both aniline conversion and the selectivity towards the desired MPC product. researchgate.net For instance, KNO₃ modified zeolite HY has been identified as a particularly effective catalyst, achieving an aniline conversion of 93.1% and MPC selectivity of 82.6% under optimal conditions. researchgate.net
The following table summarizes the performance of different catalysts in the synthesis of MPC under specific reaction conditions.
Table 1: Effects of Different Catalysts on the Synthesis of Methyl N-phenyl carbamate (MPC) researchgate.net Reaction conditions: molar ratio of methanol, urea to aniline, 1:5:15; catalyst content, 10.7% (based on aniline); reaction time, 5 h; reaction temperature, 453 K.
| Catalyst | Aniline Conversion (%) | MPC Selectivity (%) | N-methyl aniline (NMA) Selectivity (%) | Diphenylurea (DPU) Selectivity (%) | MPC Yield (%) |
| None | 50.5 | 72.5 | 18.4 | 9.1 | 36.6 |
| ZnCl₂ | 86.2 | 66.7 | 17.4 | 15.9 | 57.5 |
| Zn(OAc)₂ | 86.3 | 66.6 | 18.4 | 15.0 | 57.4 |
| PbO | 87.3 | 60.2 | 17.4 | 22.4 | 52.6 |
| Pb₃O₄ | 89.1 | 62.0 | 10.7 | 13.6 | 55.2 |
| SiO₂ | 84.0 | 68.3 | 15.5 | 16.2 | 57.4 |
| Al₂O₃ | 77.3 | 70.7 | 15.1 | 14.2 | 54.7 |
| NaX | 77.0 | 75.1 | 12.8 | 12.1 | 57.8 |
| HY(5.0) | 85.5 | 70.5 | 16.2 | 13.3 | 60.3 |
| HZSM-5(50) | 55.4 | 59.9 | 21.7 | 18.4 | 33.2 |
Patented industrial processes for preparing phenyl urethanes also highlight the efficacy of specific metal catalysts. google.com In a method reacting a carbamate with aniline, catalysts such as Tin(II) Acetate (Sn(CH₃COO)₂), Zinc Oxide (ZnO), Zinc Acetate (Zn(CH₃COO)₂), and Lead(II) Acetate (Pb(OAc)₂) have been successfully employed. google.com These catalysts are noted for being inexpensive, easy to recycle, and effective under relatively mild conditions (100-250°C), leading to high product purity and minimal byproducts. google.com For example, using Sn(CH₃COO)₂ as a catalyst in the reaction of Urethylane with aniline can achieve an aniline transformation efficiency of 97.5% and a methyl phenyl carbamate yield of 95%. google.com
Table 2: Performance of Catalysts in Phenyl Urethane Synthesis google.com
| Catalyst | Reactants | Aniline Conversion (%) | Product Selectivity (%) | Product Yield (%) |
| Sn(CH₃COO)₂ | Aniline, Urethylane, Methanol | 97.5 | 97.5 | 95 |
| Pb(OAc)₂ | Aniline, Urethane, Ethanol (B145695) | 96 | 98 | 94 |
Additionally, palladium-based catalysts like Xphos Pd G2 have been effectively used for synthesizing methyl N-phenyl carbamate derivatives through the intermolecular amidation of aryl chlorides, demonstrating high catalytic activity and compatibility with various functional groups. benthamdirect.com
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of individual atoms.
Proton (1H) NMR spectroscopy is instrumental for confirming the molecular structure of N-Methyl-N-phenylurethane by identifying the distinct types of protons and their respective electronic environments. The spectrum allows for the assignment of protons associated with the N-methyl group, the aromatic phenyl ring, and the ethyl ester moiety.
The key proton signals for ethyl N-methyl-N-phenylcarbamate, a common form of this compound, are:
Aromatic Protons: The five protons on the phenyl ring typically appear as a complex multiplet in the downfield region (approximately 7.0-7.5 ppm), reflecting the varied electronic environments of the ortho, meta, and para positions.
N-Methyl Protons: The three protons of the methyl group attached to the nitrogen atom typically produce a singlet at approximately 3.3-3.4 ppm. The singlet nature indicates the absence of adjacent protons.
Ethyl Protons (Methylene): The two protons of the methylene (-CH2-) group in the ethyl ester moiety are adjacent to the oxygen atom, resulting in a downfield shift. They appear as a quartet at around 4.1-4.2 ppm due to coupling with the neighboring methyl protons.
Ethyl Protons (Methyl): The three protons of the terminal methyl (-CH3) group of the ethyl ester appear as a triplet at approximately 1.2-1.3 ppm, caused by coupling to the adjacent methylene protons.
The integration of these peak areas provides a quantitative ratio of the protons in each unique environment, which serves as a powerful tool for assessing the purity of the compound.
| Proton Group | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C6H5) | 7.0 - 7.5 | Multiplet (m) | 5H |
| Methylene (O-CH2-CH3) | 4.1 - 4.2 | Quartet (q) | 2H |
| N-Methyl (N-CH3) | 3.3 - 3.4 | Singlet (s) | 3H |
| Methyl (O-CH2-CH3) | 1.2 - 1.3 | Triplet (t) | 3H |
Carbon-13 (13C) NMR spectroscopy complements 1H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete analysis of the carbon skeleton.
Expected signals in the 13C NMR spectrum include:
Carbonyl Carbon (C=O): This carbon is highly deshielded due to the electronegative oxygen atoms and typically appears far downfield, in the range of 155-170 ppm. chemguide.co.uk
Aromatic Carbons: The carbons of the phenyl ring resonate in the 120-150 ppm region. chemguide.co.uk The carbon atom directly attached to the nitrogen (ipso-carbon) is distinct from the ortho, meta, and para carbons.
Methylene Carbon (O-CH2): The methylene carbon of the ethyl group, being attached to an oxygen, is found in the range of 60-70 ppm.
N-Methyl Carbon (N-CH3): The carbon of the N-methyl group typically appears in the 30-40 ppm range.
Methyl Carbon (-CH3): The terminal methyl carbon of the ethyl group is the most shielded, resonating furthest upfield at approximately 10-20 ppm. chemguide.co.uk
| Carbon Group | Chemical Shift (δ, ppm) (Predicted) |
|---|---|
| Carbonyl (C=O) | 155 - 170 |
| Aromatic (C-N, ipso) | 140 - 150 |
| Aromatic (C-H) | 120 - 130 |
| Methylene (O-CH2) | 60 - 70 |
| N-Methyl (N-CH3) | 30 - 40 |
| Methyl (-CH3) | 10 - 20 |
For unambiguous assignment of proton and carbon signals, especially in complex molecules or mixtures, two-dimensional (2D) NMR techniques are employed.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms. pressbooks.pub For this compound, an HSQC spectrum would show cross-peaks connecting the 1H signals of the N-methyl, methylene, terminal methyl, and aromatic protons to their corresponding 13C signals, confirming the C-H connectivity. A DEPT-edited HSQC can further distinguish between CH, CH2, and CH3 groups.
Total Correlation Spectroscopy (TOCSY): This experiment reveals correlations between all protons within a coupled spin system. iupac.org In the case of this compound, a TOCSY spectrum would show correlations between the methylene and methyl protons of the ethyl group. It would also show correlations among all the protons on the phenyl ring, helping to differentiate them from other singlets in the spectrum. iupac.org
Non-targeted analysis (NTA) is a powerful approach used to identify unknown organic micropollutants in environmental samples such as water or soil. nih.gov This methodology typically involves sample preparation, often using solid-phase extraction (SPE), followed by analysis with high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). nih.govnih.gov
If this compound were present as an environmental contaminant, it could be tentatively identified through an NTA workflow. The process would involve:
Detection of a feature with a specific mass-to-charge ratio (m/z) and retention time.
Determination of its molecular formula from the accurate mass measurement provided by HRMS.
Comparison of its fragmentation pattern (MS/MS spectrum) with spectral libraries or in-silico fragmentation predictors.
While HRMS is the primary tool, NMR can serve as a final, definitive confirmation step. After isolating a sufficient quantity of the suspected contaminant, its NMR spectra (1H, 13C, and 2D) can be acquired and compared to reference spectra of this compound for unambiguous identification.
When this compound is incorporated into or used as a model compound for polymer systems, solid-state NMR (ssNMR) becomes a critical analytical tool. Unlike solution-state NMR, ssNMR provides information about the structure, dynamics, and morphology of materials in the solid phase. researchgate.net
In the context of polyurethane or other polymer composites, ssNMR can be used to:
Identify Reaction Products: In reactions involving isocyanates, such as the formation of wood composites bonded with polymeric diphenylmethane diisocyanate (PMDI), ssNMR can distinguish between the desired urethane (B1682113) linkages and side products like ureas. polymersynergies.netresearchgate.net
Analyze Morphology: Techniques like spin diffusion can be used to study the phase separation and domain sizes in block copolymers, such as poly(ester-urethane) elastomers, providing insight into the material's micro- and nanostructure. scilit.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several distinct absorption bands corresponding to the vibrations of its specific bonds.
The key diagnostic peaks in the IR spectrum are:
C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretches typically appear as a group of weaker bands just above 3000 cm-1. Aliphatic C-H stretches from the methyl and methylene groups are observed as stronger bands just below 3000 cm-1.
C=O Stretching (Urethane Carbonyl): This is one of the most intense and characteristic peaks in the spectrum, appearing in the region of 1700-1730 cm-1. Its position is sensitive to the electronic environment. spectroscopyonline.com
C=C Stretching (Aromatic): Medium to weak absorptions from the stretching of the carbon-carbon bonds within the phenyl ring occur in the 1450-1600 cm-1 region.
C-O Stretching: Urethanes exhibit a strong C-O stretching band, typically found between 1200 and 1300 cm-1, which is a key feature distinguishing them from amides. spectroscopyonline.com
C-N Stretching: The stretching vibration of the carbon-nitrogen bond is typically observed in the 1200-1400 cm-1 range.
| Vibrational Mode | Frequency Range (cm-1) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3010 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong |
| Urethane C=O Stretch | 1700 - 1730 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
| C-N Stretch | 1200 - 1400 | Medium |
| C-O Stretch | 1200 - 1300 | Strong |
Vibrational Analysis of Urethane Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the urethane functional group. The spectrum of a urethane is a composite of its ester and amide-like features. Key vibrational bands for urethanes include the C=O (carbonyl) stretching, C-O stretching, and C-N stretching modes. spectroscopyonline.com
For this compound, which is a tertiary urethane, the most prominent absorption is the carbonyl (C=O) stretch, typically observed in the region of 1700 cm⁻¹. Unlike primary and secondary urethanes, tertiary urethanes lack an N-H bond, and therefore, their IR spectra are conspicuously missing the N-H stretching (around 3300 cm⁻¹) and N-H bending (around 1530 cm⁻¹) vibrations. spectroscopyonline.com The C-O stretching vibration associated with the ester portion of the urethane group typically appears as a strong band in the 1200-1300 cm⁻¹ region. spectroscopyonline.com Additional bands corresponding to the aromatic phenyl group and aliphatic methyl and ethyl groups are also present.
Table 1: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
|---|---|---|
| C-H Stretch (Aromatic) | 3000-3100 | Stretching vibration of C-H bonds on the phenyl ring. |
| C-H Stretch (Aliphatic) | 2850-3000 | Stretching vibrations of C-H bonds in methyl and ethyl groups. |
| C=O Stretch (Urethane) | ~1700 | Carbonyl stretching, a strong and characteristic band for the urethane group. |
| C=C Stretch (Aromatic) | 1450-1600 | In-plane skeletal vibrations of the phenyl ring. |
| C-O Stretch | 1200-1300 | Stretching vibration of the ester C-O bond. |
Note: The exact positions of these bands can vary slightly based on the sample's physical state (neat, solution) and the specific spectrometer used.
Hydrogen Bonding Investigations using IR Spectroscopy
IR spectroscopy is highly sensitive to the effects of hydrogen bonding, which significantly influences the properties of many polymers, including polyurethanes. osti.gov In primary and secondary urethanes, the N-H group is a potent hydrogen bond donor, while the carbonyl oxygen and ether oxygens (in polyether-urethanes) are primary acceptors. researchgate.net This interaction leads to a noticeable shift of the N-H stretching band to lower frequencies and a splitting of the carbonyl band into "free" (~1730 cm⁻¹) and "hydrogen-bonded" (~1700 cm⁻¹) components. acs.org
However, this compound is a tertiary urethane and lacks an N-H proton. Consequently, it cannot function as a hydrogen bond donor. Therefore, the self-association through N-H···O=C hydrogen bonds that characterizes secondary polyurethanes is absent in this molecule. Its IR spectrum in a pure, non-protic environment would show a single, sharp carbonyl absorption band corresponding to the "free" or unassociated state. The carbonyl oxygen of this compound can, however, act as a hydrogen bond acceptor if placed in a protic solvent (e.g., an alcohol). In such a case, a shift of the C=O band to a lower wavenumber would be expected, indicating interaction with the solvent's donor protons.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of this compound and for identifying it within complex mixtures.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₀H₁₃NO₂. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The precise mass is calculated by summing the masses of the most abundant isotopes of each element. nih.gov
Table 2: HRMS Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃NO₂ |
| Nominal Mass | 179 amu |
Data sourced from PubChem. nih.gov
HPLC-MS for Component Identification in Reaction Systems
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful method for separating, identifying, and quantifying compounds in complex mixtures, such as those found in reaction monitoring or quality control. sielc.com this compound can be analyzed using reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, typically a mixture of water and acetonitrile or methanol (B129727). sielc.com
Following chromatographic separation, the eluent is introduced into the mass spectrometer. The compound is ionized (e.g., by electrospray ionization, ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be detected at m/z 179 or 180, respectively. Further fragmentation (MS/MS) can be used to confirm the structure by observing characteristic fragment ions. Common fragments observed in the electron ionization mass spectrum of this compound include ions at m/z 106. nih.gov
Combined LC-NMR and LC-MS Techniques for Unknown Pollutants
The identification of unknown pollutants in environmental samples presents a significant analytical challenge. The combination of liquid chromatography with both mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provides complementary information for definitive structural elucidation. mdpi.com LC-MS is highly sensitive and provides accurate mass information, while LC-NMR gives detailed structural data, including the connectivity of atoms. mdpi.com
While no specific studies identifying this compound as a pollutant using this combined technique are prominently available, the methodology is well-suited for such a task. For instance, if an environmental water sample analysis by LC-MS revealed a compound with a mass corresponding to C₁₀H₁₃NO₂, the corresponding chromatographic peak could be isolated. Subsequent analysis by LC-NMR would allow for the identification of the characteristic signals for the phenyl, N-methyl, and ethyl groups, confirming the structure as this compound.
X-ray Diffraction Studies
X-ray diffraction (XRD) on a single crystal is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule and how those molecules pack together in a solid state. This technique yields accurate data on bond lengths, bond angles, and torsional angles.
A search of crystallographic databases did not yield a publicly available crystal structure for this compound. However, were such a study to be performed, it would provide definitive information on several key structural features. For example, it would reveal the planarity of the urethane group, the orientation of the phenyl ring relative to the urethane plane, and the specific conformation of the ethyl group. Furthermore, XRD analysis would elucidate the nature of any intermolecular interactions, such as C-H···O or π-π stacking interactions, that govern the crystal packing arrangement.
Crystallographic Analysis of this compound Derivatives
A notable example is the single-crystal X-ray diffraction study of N-methyl-N-phenyl-1,10-phenanthroline-2-carboxamide . This investigation revealed that the amide oxygen atom and the nitrogen atoms of the phenanthroline moiety are oriented on the same side, a conformation that is advantageous for metal ion coordination. The structure was solved by direct methods and refined to a final R-value of 0.040, indicating a high degree of accuracy. nih.gov
Similarly, the crystal structures of various substituted N-phenylbenzamides, which share the core N-methyl-N-phenyl amide fragment, have been extensively studied. For instance, the analysis of 3-Methyl-N-phenylbenzamide revealed two independent molecules in the asymmetric unit. nih.gov In both molecules, the conformation of the N-H and C=O bonds in the amide group is anti to each other. The dihedral angles between the amide group and the benzoyl and aniline (B41778) rings vary between the two molecules, highlighting the conformational flexibility of the anilide linkage. nih.gov The crystal packing is characterized by intermolecular N—H⋯O hydrogen bonds, which link the molecules into chains. nih.gov
Another relevant derivative, N-(4-Methylphenyl)benzamide , also forms chains in the crystal structure via N—H⋯O hydrogen bonds. The dihedral angle between the benzene (B151609) and methylphenyl rings is 63.41 (5)°. researchgate.net
To provide a comparative overview, the crystallographic data for selected this compound derivatives are summarized in the interactive table below.
Elucidation of Molecular Conformations in Solid State
The conformation of this compound derivatives in the solid state is primarily governed by the rotational barrier around the amide C-N bond and the torsional angles involving the phenyl rings. These conformational preferences are crucial for understanding intermolecular interactions and molecular recognition phenomena.
In the solid state, N-methylated aromatic amides generally exhibit a preference for a cis conformation, where the methyl group and the carbonyl oxygen are on the same side of the C-N bond. This preference is attributed to electronic repulsion between the carbonyl lone pair and the π-electrons of the aryl group. nih.govresearchgate.net However, the degree of coplanarity between the aromatic ring and the amide plane can vary. For instance, in N-methylacetanilide and N-methylbenzanilide, the phenyl ring tends to be twisted out of the amide plane. researchgate.net
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for probing the local structure and dynamics of molecules in non-crystalline or disordered solids. amanote.com For this compound and its derivatives, ssNMR can provide valuable information on the conformational state even in the absence of single crystals suitable for X-ray diffraction. For example, solid-state ¹³C NMR can distinguish between different conformations, as the chemical shifts of the carbon atoms are sensitive to their local electronic environment. nih.gov In the case of diethyl N,N′-(1,3-phenylene)dicarbamate, solid-state ¹³C NMR confirmed the presence of a C₂ symmetry axis in the endo-endo conformation, which was consistent with single-crystal diffraction data. nih.gov
Computational methods, such as Density Functional Theory (DFT), are often employed to complement experimental data and to predict the relative stabilities of different conformers. researchgate.net These calculations can help in assigning spectral features observed in ssNMR to specific molecular conformations.
The interplay of steric and electronic effects of substituents on the phenyl ring can significantly influence the preferred solid-state conformation. For example, methyl substitution at different positions on the phenyl ring of N-alkenyl anilides has been shown to alter the preference for cis or trans conformations. researchgate.net This is due to substituent-induced twisting of the N-alkenyl moiety relative to the amide plane. researchgate.net
The table below summarizes key conformational features of selected this compound derivatives and related compounds in the solid state, as determined by various analytical techniques.
Computational Chemistry and Molecular Modeling
Theoretical Investigations of Urethane (B1682113) Linkage Energetics
Theoretical studies focused on the energetics of the urethane linkage are crucial for understanding the stability and degradation pathways of molecules like N-Methyl-N-phenylurethane. These investigations often employ high-level quantum chemical methods to provide accurate energy profiles of relevant reactions.
Quantum chemical methods are powerful tools for elucidating the intricate details of chemical reactions at a molecular level. The G3MP2B3 composite method, for instance, has been utilized to investigate the termination reactions of model urethane molecules, which serve as a proxy for understanding the behavior of this compound. nih.govresearchgate.net This method provides a high level of accuracy in calculating activation barriers and reaction-free energies, which are critical parameters in determining reaction kinetics and thermodynamic feasibility. nih.govresearchgate.net
For example, in the study of urethane bond termination, various chemical degradation pathways such as hydrogenation, hydrolysis, methanolysis, peroxidation, glycolysis, and ammonolysis have been explored in both gas and condensed phases. nih.govresearchgate.net The data generated from these calculations help in identifying the most energetically favorable routes for urethane cleavage.
Table 1: Calculated Activation Free Energies (ΔG‡) and Reaction Free Energies (ΔGr) for Termination Reactions of a Model Urethane in the Gas Phase at 298.15 K using G3MP2B3
| Reaction | Reactants | Activation Free Energy (ΔG‡) (kJ/mol) | Reaction Free Energy (ΔGr) (kJ/mol) |
| Hydrogenation | Urethane + H₂ | > 300 | - |
| Hydrolysis | Urethane + H₂O | 235.5 | Endergonic |
| Methanolysis | Urethane + CH₃OH | ~250 | Endergonic |
| Ammonolysis | Urethane + NH₃ | ~200 | Endergonic |
Note: Data is based on studies of model urethane compounds like methyl N-phenyl carbamate (B1207046), which are structurally similar to this compound. The values are approximate and serve to illustrate the relative energy barriers. nih.gov
Computational analysis of urethane bond termination reactions provides a deeper understanding of the mechanisms involved in the degradation of these compounds. nih.govresearchgate.net Through these theoretical investigations, it has been found that certain reagents show more promise for chemical recycling of polyurethane materials. For instance, degradation by hydrogen (H₂), hydrogen peroxide (H₂O₂), and methylamine (B109427) (CH₃NH₂) has revealed pathways with lower activation barriers, making them more favorable. nih.govresearchgate.net The solvent environment also plays a crucial role, with aqueous solutions often facilitating these reactions. nih.govresearchgate.net
Alkaline digestion has also been identified as a promising method due to its relatively low activation energy. researchgate.net These computational insights are invaluable for designing efficient chemical recycling processes for materials containing urethane linkages. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of molecules and their interactions over time. For systems involving this compound, particularly in a polymeric context, MD simulations can reveal crucial information about intermolecular forces, hydration, and aggregation.
The interaction of water with urethane-containing materials is of great interest, particularly in biomedical applications and for understanding environmental degradation. MD simulations can be employed to study the hydration state of these polymers, revealing how water molecules interact with the urethane linkages and other parts of the polymer chain. nih.govnih.gov This can lead to plasticization, where water molecules disrupt polymer-polymer interactions, affecting the material's mechanical properties. researchgate.net
Simulations can also shed light on the aggregation tendencies of polymer chains in an aqueous environment. The balance between hydrophilic and hydrophobic interactions will determine how the polymer chains arrange themselves, which can lead to the formation of distinct microphases or aggregates. nih.gov Understanding these phenomena is critical for predicting the long-term stability and performance of these materials.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that allows for the investigation of the electronic structure of molecules. nih.govmdpi.com It has been extensively applied to study various aspects of urethane chemistry, from reaction mechanisms to the properties of resulting materials. researchgate.netdntb.gov.ua
DFT calculations are instrumental in studying the mechanism of urethane formation, for example, the reaction between an isocyanate and an alcohol. researchgate.netmdpi.com These calculations can determine the geometries of reactants, transition states, and products, as well as the corresponding energy changes along the reaction pathway. nih.govresearchgate.net This level of detail helps in understanding the catalytic effects of different substances on urethane formation and in designing more efficient synthetic routes. mdpi.comresearchgate.net Furthermore, DFT can be used to predict various molecular properties such as vibrational frequencies (for comparison with experimental infrared spectra), electronic properties, and reactivity indices. dntb.gov.ua
Molecular Mechanics (MM) Calculations for Hydrogen Bond Strength
Molecular mechanics (MM) represents a class of computational methods that use classical mechanics to model molecular systems. In the context of this compound, MM calculations are particularly useful for estimating the strength of hydrogen bonds. Although this compound itself lacks a hydrogen bond donor (the nitrogen atom is tertiary), it can act as a hydrogen bond acceptor through its carbonyl oxygen and the ester oxygen of the urethane group. Understanding these interactions is vital, especially when this compound is part of a larger system, such as in polyurethane chemistry, where hydrogen bonding is a key determinant of the material's properties. nih.gov
The strength of a hydrogen bond is a critical factor in determining the structure and stability of molecular assemblies. In polyurethane systems, the hydrogen bonds between urethane groups (N-H•••O=C) are fundamental to their physical properties. nih.gov While this compound does not have the N-H group necessary for this self-association, its carbonyl group can accept hydrogen bonds from other donor molecules.
Molecular mechanics calculations can be employed to investigate the interaction energies between this compound and various hydrogen bond donors. These calculations rely on force fields, which are sets of parameters that define the potential energy of a system of atoms. By simulating the interaction between this compound and a model hydrogen bond donor, the strength of the hydrogen bond can be quantified.
For illustrative purposes, the table below presents typical hydrogen bond energies calculated for model compounds containing functional groups similar to those found in polyurethanes. These values, determined through quantum mechanical calculations, provide a reference for the expected strength of hydrogen bonds that the carbonyl group in this compound could form with various donors. nih.govsemanticscholar.org
| Interacting Groups | Calculated H-bond Energy (kJ/mol) |
|---|---|
| Urea (B33335) - Urea | 58.5 |
| Urethane - Urethane | 46.5 |
| Urea - Ether | 31.4 |
| Urethane - Ether | 23.9 |
| Urea - Ester | 30.6 |
| Urethane - Ester | 23.0 |
This table showcases calculated hydrogen bond energies for various functional group interactions relevant to polyurethane chemistry. The data is derived from quantum mechanical calculations on model compounds and serves to illustrate the relative strengths of different hydrogen bonds. nih.govsemanticscholar.org
Modeling of Physicochemical Properties (e.g., Solvation Free Energies)
The modeling of physicochemical properties, such as solvation free energies, is a cornerstone of computational chemistry, providing insights into how a molecule behaves in different solvent environments. The solvation free energy (ΔGsolv) is the change in Gibbs free energy when a molecule is transferred from the gas phase to a solvent. This property is crucial for understanding solubility, reactivity, and partitioning behavior.
Various computational methods are available to predict solvation free energies. These can be broadly categorized into explicit solvent models and implicit solvent models. acs.org
Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation. This method provides a detailed picture of the solute-solvent interactions but is computationally expensive. "Alchemical" free energy calculation methods are often used with explicit solvent models, where a non-physical pathway is simulated to compute the free energy difference between the solvated and unsolvated states. nih.govacs.org
Implicit Solvent Models: These models, also known as continuum solvation models, represent the solvent as a continuous medium with a specific dielectric constant. mdpi.com This approach is less computationally demanding and is widely used for rapid estimation of solvation energies. The Generalized Born (GB) models and the Poisson-Boltzmann (PB) model are common examples of implicit solvent methods. acs.org
More recently, hybrid approaches combining statistical mechanics-based methods like the 1-Dimensional Reference Interaction Site Model (1D-RISM) with deep learning have shown promise in accurately predicting solvation free energies for a wide range of organic molecules in various solvents. rsc.org
| Compound | Experimental ΔGhyd (kcal/mol) | Calculated ΔGhyd (kcal/mol) |
|---|---|---|
| Methanol (B129727) | -5.06 | -5.13 |
| Ethanol (B145695) | -5.03 | -4.99 |
| Benzene (B151609) | -0.89 | -0.92 |
| Toluene | -0.86 | -0.88 |
| Anisole | -2.58 | -2.61 |
This table presents a selection of experimental and calculated aqueous hydration free energies for some small organic molecules, illustrating the application of computational methods in predicting solvation properties. The data is sourced from the FreeSolv database and is for illustrative purposes.
Reactivity and Degradation Pathways
Hydrolytic Degradation of Urethane (B1682113) Bonds
Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a principal degradation pathway for N-Methyl-N-phenylurethane. The urethane linkage, while more resistant to hydrolysis than the ester linkage, is susceptible to cleavage under both acidic and alkaline conditions. andersondevelopment.com This process involves the scission of the acyl-oxygen bond or the nitrogen-carbonyl bond, leading to the formation of precursor molecules.
The mechanism of urethane hydrolysis is highly dependent on the pH of the environment. Both acid and base catalysis significantly accelerate the rate of bond cleavage compared to neutral conditions. andersondevelopment.com
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the urethane group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the cleavage of the C-O bond. The final products are N-methyl-N-phenylcarbamic acid and ethanol (B145695). The N-methyl-N-phenylcarbamic acid is unstable and readily decomposes to yield N-methylaniline and carbon dioxide. andersondevelopment.com
Step 1: Protonation: The carbonyl oxygen is protonated by an acid (H₃O⁺).
Step 2: Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon.
Step 3: Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom.
Step 4: Elimination: The bond between the carbonyl carbon and the ethoxy group breaks, releasing ethanol.
Step 5: Decomposition: The resulting N-methyl-N-phenylcarbamic acid decomposes into N-methylaniline and carbon dioxide.
Alkaline Hydrolysis: In an alkaline medium, the hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the urethane linkage. This attack forms a tetrahedral intermediate. researchgate.net The intermediate then collapses, leading to the cleavage of the acyl-oxygen bond and the formation of an N-methyl-N-phenylcarbamate anion and ethanol. The carbamate (B1207046) anion is then protonated by water to form the unstable N-methyl-N-phenylcarbamic acid, which subsequently decomposes into N-methylaniline and carbon dioxide. andersondevelopment.com
Step 1: Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon.
Step 2: Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
Step 3: Elimination: The intermediate collapses, expelling the ethoxide ion (⁻OEt), which is a strong base and immediately abstracts a proton from water to form ethanol.
Step 4: Decomposition: The resulting N-methyl-N-phenylcarbamic acid decomposes to N-methylaniline and carbon dioxide.
The rate and outcome of the hydrolytic degradation of this compound are governed by several environmental and structural factors. Research on various polyurethane systems has established the critical role of these parameters in determining the material's lifespan and degradation products. dtic.milifremer.fr
Key factors include:
Temperature: Higher temperatures significantly accelerate the rate of hydrolysis by increasing the kinetic energy of the reacting molecules, thereby increasing the frequency and energy of collisions. ifremer.fr
pH: Both strongly acidic and strongly alkaline conditions catalyze the hydrolysis of the urethane bond, with the rate being slowest near neutral pH. andersondevelopment.com Acid catalysis accelerates the breakdown of ester groups in polyester-based polyurethanes, which can, in turn, produce more acid, leading to an autocatalytic effect. researchgate.net
Humidity: The concentration of water, or relative humidity, directly impacts the hydrolysis rate. Higher humidity provides more reactant (water) to drive the degradation process forward. dtic.mil
Chemical Structure: The stability of the urethane bond is also influenced by the steric hindrance and electronic effects of the adjacent groups. The presence of bulky groups near the urethane linkage can sterically hinder the approach of water molecules, slowing down hydrolysis.
The primary products of complete hydrolysis are consistent across different conditions, yielding N-methylaniline, ethanol, and carbon dioxide.
| Factor | Effect on Hydrolysis Rate | Research Findings |
| Temperature | Increases significantly with rising temperature | The kinetics of hydrolysis often follow an Arrhenius behavior, with activation energies for polyester (B1180765) urethanes reported in the range of 68-83 kJ/mol. dtic.mil |
| pH | Rate is lowest at neutral pH and increases in acidic or alkaline conditions | Acidic environments catalyze the reaction, leading to an autocatalytic situation in polyester-based systems. andersondevelopment.com |
| Humidity / Water Concentration | Increases with higher water availability | The rate constant for degradation decreases with lower relative humidity, becoming negligible in dry conditions. dtic.mil |
| Steric Hindrance | Increased steric bulk around the urethane bond can decrease the rate | Bulky substituents can physically block the nucleophilic attack of water on the carbonyl carbon. |
Reactions with Nucleophiles
Beyond hydrolysis, the electrophilic carbonyl carbon of the urethane linkage in this compound is a target for other nucleophiles. Reactions such as ammonolysis, alcoholysis (transesterification), and aminolysis lead to the cleavage of the urethane bond and the formation of new functional groups.
Ammonolysis: Ammonolysis involves the reaction of the urethane with ammonia (B1221849). As a potent nucleophile, ammonia attacks the carbonyl carbon of the urethane. nih.gov The mechanism is analogous to aminolysis and results in the cleavage of the C-O ester bond. The reaction yields N-methyl-N-phenylurea and ethanol. This process effectively converts the carbamate ester into a urea (B33335) derivative. wikipedia.org
Methanolysis (Transesterification): Methanolysis is a specific type of alcoholysis where methanol (B129727) is the reacting alcohol. This transesterification reaction involves the exchange of the ethoxy group of the urethane with a methoxy (B1213986) group from methanol. wikipedia.org The reaction is typically catalyzed by either an acid or a base. google.com The reaction is an equilibrium process, and driving it to completion may require using a large excess of methanol or removing the ethanol byproduct. The products of the methanolysis of this compound are methyl N-methyl-N-phenylcarbamate and ethanol.
The reaction with primary amines, such as methylamine (B109427), is known as aminolysis. This process is an effective method for the chemical degradation of urethanes. nih.gov The nucleophilic amine attacks the carbonyl carbon, leading to the cleavage of the C-O bond of the urethane group. nih.gov The reaction of this compound with methylamine results in the formation of 1,3-dimethyl-1-phenylurea (B8768393) and ethanol. The reaction proceeds through a tetrahedral intermediate, similar to hydrolysis and ammonolysis. The rate and selectivity of aminolysis can be influenced by the structure of the amine and the reaction conditions, with studies showing that secondary amines can offer more selective cleavage of the C-O bond compared to primary amines. nih.gov
Detailed research findings on the direct reaction of this compound with phosphites, such as dimethyl phosphite (B83602), are not extensively documented in the scientific literature. In the context of polyurethane chemistry, phosphites are more commonly described as secondary antioxidants or stabilizers. testextextile.com In these roles, they are intended to react with and neutralize oxidative species or degradation precursors, thereby preventing discoloration and degradation of the polymer, rather than directly cleaving the urethane linkage itself. Therefore, a specific degradation pathway involving the direct nucleophilic attack of dimethyl phosphite on the urethane bond of this compound is not well-established.
Photooxidation and Photodegradation Mechanisms
The degradation of this compound can be initiated by the absorption of light, leading to photooxidation and photodegradation. These processes involve the chemical decomposition of the compound due to the action of light energy.
While direct studies identifying the photooxidation products of this compound are scarce, research on the closely related analogue, ethyl N-phenylcarbamate, provides valuable insight. The photooxidation of ethyl N-phenylcarbamate in a benzene (B151609) solution was found to yield several products, including ethyl o-aminobenzoate, ethyl p-aminobenzoate, and aniline (B41778), alongside water, carbon dioxide, and azo compounds. nih.gov It is plausible that the photooxidation of this compound would proceed through similar pathways, potentially involving rearrangements and reactions on the phenyl ring, as well as cleavage of the urethane bond.
The rate of photodegradation of organic compounds is often significantly influenced by the polarity of the solvent in which the reaction occurs. Generally, polar solvents can accelerate reaction rates. parchem.com For instance, studies on other organic molecules have shown that degradation kinetics follow a first-order model and vary significantly across different organic solvents. In one study, degradation rates of brominated flame retardants were observed to be fastest in acetone, followed by toluene, and then n-hexane. nih.gov This suggests that the choice of solvent is a critical factor in determining the photochemical fate of this compound, likely due to the solvent's ability to stabilize transition states or reactive intermediates involved in the degradation process.
Table 1: Illustrative Example of Solvent Effect on Photodegradation Rate Constants for Organic Compounds This table is a generalized representation based on findings for other organic compounds, as specific data for this compound is not available.
| Solvent | Relative Polarity | Observed Degradation Rate Order (Example) |
|---|---|---|
| Acetone | High | 1 (Fastest) |
| Toluene | Medium | 2 |
| n-Hexane | Low | 3 (Slowest) |
Hydroxyl radicals (•OH) are highly reactive oxygen species that can be formed photochemically in aqueous environments and play a significant role in the degradation of organic pollutants. researchgate.net These radicals can react with aromatic compounds, such as the phenyl group in this compound, primarily through addition to the aromatic ring. This initial reaction forms a hydroxycyclohexadienyl radical, which can then undergo further reactions, leading to the breakdown of the parent molecule. researchgate.net The presence of substances that promote the formation of hydroxyl radicals, such as nitrate (B79036) ions or certain metal ions, can therefore accelerate the photodegradation of this compound in environmental or engineered systems.
Enzymatic Degradation Studies
The susceptibility of the urethane bond in this compound to enzymatic cleavage is a key area of investigation for understanding its environmental persistence and potential for bioremediation.
The enzymatic degradation of urethanes is a subject of ongoing research. While the enzyme urease is known for its specific activity in hydrolyzing urea to ammonia and carbon dioxide, its activity on the more stable urethane bonds is not established. nih.gov
However, recent discoveries have identified enzymes, termed "urethanases," which are capable of hydrolyzing N-aryl O-alkyl carbamates—a class of compounds structurally related to this compound. nih.govresearchgate.net These enzymes, along with certain esterases and amidases, have demonstrated the ability to break the resilient urethane bond under mild conditions. researchgate.net This suggests that microbial enzymes found in environments exposed to polyurethane waste could potentially degrade this compound. The mechanism would likely involve the hydrolysis of the ester linkage within the carbamate group, yielding N-methylaniline, ethanol, and carbon dioxide.
Challenges in Industrial Enzymatic Polyurethane Degradation
The industrial application of enzymatic degradation of polyurethanes (PU) presents a promising, environmentally friendly alternative to conventional recycling methods that often require high energy input and harsh chemicals. bohrium.comepa.gov However, significant challenges hinder its large-scale implementation.
A primary obstacle is the inherent resistance of the urethane bond to enzymatic hydrolysis compared to the ester bonds present in polyester-based PUs. researchgate.net Many microorganisms and their enzymes exhibit a preference for cleaving the more susceptible ester linkages, leading to incomplete degradation of the polymer backbone. researchgate.net This results in a mixture of degradation products and leaves the more resilient urethane segments intact. Consequently, many screening studies for PU-degrading microbes have identified organisms that are effective at breaking down polyester components but show little to no activity on the urethane bonds themselves, creating "false positive" results. researchgate.net
The structural complexity and diversity of polyurethane formulations also pose a significant challenge. Additives, cross-linking, and the specific chemical nature of the isocyanates and polyols used in synthesis all influence the polymer's susceptibility to enzymatic attack. iastate.edunih.gov The tightly packed, crystalline, or cross-linked nature of many PU materials can physically hinder enzyme access to the polymer chains, limiting the degradation to the surface of the material. jetjournal.us
Furthermore, the efficiency of the enzymes themselves is a critical factor. While several enzyme classes, including proteases, esterases, and ureases, have shown potential for PU degradation, their activity is often slow, and the degradation rates are not yet viable for industrial-scale operations. bohrium.comresearchgate.netjetjournal.us The development of robust and highly active enzymes, potentially through protein engineering, is crucial for overcoming this limitation. researchgate.net Enzyme adsorption to the polymer surface can also be a limiting factor in the hydrolysis process. bohrium.com
Another challenge lies in the variability of waste streams. Industrial polyurethane waste is often a complex mixture of different formulations, which would require a cocktail of enzymes with varied specificities for effective degradation. researchgate.net The development of synergistic enzyme mixtures capable of breaking down diverse PU waste is an active area of research. researchgate.net
Finally, the economic viability of enzymatic PU degradation remains a hurdle. The cost of enzyme production, the relatively slow reaction times, and the need for controlled reactor conditions must be competitive with existing recycling technologies like glycolysis and gasification, which are already established at an industrial scale. researchgate.net
Degradation in Environmental Matrices
The environmental fate of this compound is determined by its behavior and persistence in soil, water, and the atmosphere. While specific experimental data for this compound is limited, the environmental behavior of structurally similar carbamates can provide insights into its likely degradation pathways and mobility.
Terrestrial Fate and Soil Mobility
The mobility of organic compounds in soil is often predicted using the soil organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value indicates a greater tendency for the chemical to adsorb to soil particles and be less mobile. For the structurally similar compound ethyl N-phenylcarbamate, the estimated Koc is 420, suggesting moderate mobility in soil. It is important to note that this is an estimated value and the actual mobility can be influenced by various soil properties such as organic matter content, pH, and texture.
The biodegradation of carbamates in soil is a key process in their environmental degradation. Soil microorganisms have been shown to degrade various carbamate pesticides, utilizing them as a source of carbon and nitrogen. bohrium.comnih.gov The degradation pathways often involve the hydrolysis of the carbamate ester or amide linkage. nih.gov For N-aryl carbamates, this would lead to the formation of anilines and alcohols. In the case of this compound, hydrolysis would likely yield N-methylaniline, ethanol, and carbon dioxide. The rate of biodegradation can be influenced by factors such as the soil microbial community, temperature, and moisture content. Some soils with a history of carbamate application have shown enhanced degradation rates due to the adaptation of the microbial population.
Atmospheric Half-Life and Vapor-Phase Reactions
The rate constant for the vapor-phase reaction of ethyl N-phenylcarbamate with photochemically-produced hydroxyl radicals has been estimated to be 4.7 x 10⁻¹¹ cm³/molecule-sec at 25°C. epa.gov This corresponds to an atmospheric half-life of approximately 2.7 hours, assuming an average atmospheric hydroxyl radical concentration of 5 x 10⁵ radicals/cm³. epa.gov This suggests that this compound, if it partitions to the atmosphere, would be degraded relatively quickly through this pathway.
Role as a Building Block in Polymer Synthesis
This compound and related N-phenylurethane structures are pivotal building blocks in synthetic chemistry and materials science. biomedpharmajournal.org Their unique characteristics, stemming from the methyl and phenyl groups attached to the urethane backbone, significantly influence the solubility, reactivity, and stability of the resulting materials. biomedpharmajournal.org This makes them valuable components in the synthesis of novel polymers with tailored properties.
This compound serves as a fundamental precursor in the creation of polymers and coatings. biomedpharmajournal.org The core of its function lies in the urethane linkage (-NH-CO-O-), which is the defining characteristic of polyurethane polymers. During polymerization, the urethane group can be formed through various chemical pathways, and compounds like this compound can act as monomers or models for studying the reaction kinetics and properties of the resulting polymer chains. The presence of both an N-methyl and an N-phenyl group on the nitrogen atom of the urethane linkage allows for precise control over the polymer's final characteristics, such as its rigidity, thermal stability, and interaction with other chemical entities. biomedpharmajournal.org This makes such precursors essential for developing specialized coatings, adhesives, and sealants. biomedpharmajournal.org
Chemical modification of natural polymers is a key strategy to enhance their physical and chemical properties for broader applications. Pullulan, a natural polysaccharide, can be modified by introducing N-phenylurethane groups into its structure. nih.govlibretexts.org This is typically achieved through the reaction of pullulan's abundant hydroxyl groups with phenyl isocyanate. nih.govlibretexts.org
This urethane derivatization imparts several significant changes to the pullulan backbone:
Enhanced Solubility : The introduction of N-phenylurethane groups increases the solubility of pullulan in common organic solvents, a property where the natural polymer is limited. nih.govlibretexts.orgeurekaselect.com
Improved Thermostability : The modified pullulan exhibits greater resistance to thermal degradation. nih.govlibretexts.org
Increased Water Resistance : The hydrophobic nature of the phenyl groups enhances the polymer's resistance to water. nih.govlibretexts.org
Research findings indicate that the degree of substitution (DS) with these urethane groups has a direct and predictable impact on the material's mechanical properties. For instance, an increase in the addition of phenyl isocyanate leads to a decrease in both the glass transition temperature (Tg) and the tensile strength of the resulting pullulan-based material. nih.govlibretexts.org
Table 1: Effect of N-Phenylurethane Modification on Pullulan Properties
| Property | Change upon Urethane Derivatization | Source |
| Solubility | Increased in organic solvents (e.g., ethanol) | nih.govlibretexts.org |
| Thermostability | Enhanced | nih.govlibretexts.org |
| Water Resistance | Increased | nih.govlibretexts.org |
| Glass Transition Temp. (Tg) | Decreases with increased substitution | nih.govlibretexts.org |
| Tensile Strength | Decreases with increased substitution | nih.govlibretexts.org |
The incorporation of this compound and similar structures into polymer networks is a direct route to creating materials with enhanced durability and stability. biomedpharmajournal.org The urethane linkage is known for its toughness and resilience. When these units are polymerized or used in cross-linking reactions, they form robust networks that exhibit high resistance to solvents and improved thermal stability. biomedpharmajournal.org The phenyl group, in particular, contributes to the rigidity and stability of the polymer chain, leading to materials that can withstand harsh environmental or chemical conditions, making them suitable for high-performance applications. biomedpharmajournal.org
Development of Functionalized Urethanes
Functionalized urethanes are advanced materials where the basic urethane structure is modified to introduce specific, desirable properties. This involves synthesizing urethane derivatives that can act as reactive intermediates or incorporating urethane groups into complex polymer architectures to control their behavior.
Stabilized phosphorus ylides are versatile reagents in organic synthesis. A notable development in this area is the synthesis of ylides that contain a urethane (carbamate) moiety. A general and efficient method for this involves a three-component reaction between triphenylphosphine, a dialkyl acetylenedicarboxylate (such as dimethyl acetylenedicarboxylate), and an N-H containing compound. eurekaselect.com
In a specific application of this method, a stable phosphorus ylide incorporating a phenylcarbamate group was synthesized. researchgate.net The reaction proceeds via the initial nucleophilic addition of triphenylphosphine to the activated acetylenic ester. This is followed by protonation of the resulting intermediate by the N-H proton of the carbamate derivative, leading to the formation of the stabilized phosphorus ylide. biomedpharmajournal.org This synthesis provides a direct route to creating complex, functionalized molecules where the properties of the urethane group are combined with the unique reactivity of the phosphorus ylide, opening avenues for novel chemical transformations.
Hyperbranched polyglycidols (HbPGLs) are polymers with a unique, tree-like structure. Their properties can be precisely tuned by chemical modification. One such modification is the introduction of phenylurethane groups to create materials with thermosensitive behavior in water. This is achieved by selectively reacting the monohydroxylated linear units of the HbPGL with phenyl isocyanate.
The introduction of these hydrophobic phenylurethane groups into the hydrophilic polyglycidol backbone induces a lower critical solution temperature (LCST), meaning the polymer is soluble in water at lower temperatures but undergoes a phase transition and becomes insoluble as the temperature is raised. Research has shown that the thermosensitive behavior is highly dependent on the degree of substitution (DS) with phenylurethane groups.
Aqueous solutions of HbPGLs with a DS of approximately 30 mol% did not show thermosensitive behavior.
Derivatives with a DS in the range of 32 to 55 mol% displayed the desired thermosensitive properties.
A high degree of modification, such as 64 mol%, rendered the polymer completely insoluble in water.
Furthermore, increasing the degree of hydrophobization with phenylurethane groups leads to a corresponding increase in the glass transition temperature (Tg) of the polymer.
Table 2: Influence of Phenylurethane Substitution on Hyperbranched Polyglycidol (HbPGL) Properties
| Degree of Substitution (mol%) | Water Solubility / Behavior | Thermosensitive Behavior | Glass Transition Temp. (Tg) | Source |
| ~30% | Soluble | Not Observed | Increases with substitution | |
| 32% - 55% | Soluble below LCST | Observed | Increases with substitution | |
| 64% | Insoluble | N/A | Highest |
Advanced Analytical Techniques for Detection and Quantification
Chromatographic Methods
Chromatography is a fundamental technique for separating mixtures. The choice of chromatographic method depends on the analyte's properties and the analytical goal, such as quantification, identification, or characterization of related polymeric materials.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of non-volatile or thermally unstable compounds like N-Methyl-N-phenylurethane. The method separates components in a liquid mobile phase using a solid stationary phase packed into a column.
For this compound, a reverse-phase (RP) HPLC method is typically employed. sielc.com In this mode, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. This compound, being a moderately polar compound, is well-retained and separated from other components under these conditions. A key advantage of HPLC is its ability to analyze samples with minimal preparation and without the need for chemical derivatization, which can be required for other methods. gjmpbu.org
Quantitative analysis is achieved by measuring the detector response, typically ultraviolet (UV) absorbance at a specific wavelength (e.g., 254 nm), and comparing it to a calibration curve constructed from standards of known concentration. rsc.org For N-methylcarbamates, post-column derivatization can also be used, where the separated analyte is reacted to form a fluorescent product, which is then measured by a fluorescence detector, significantly enhancing sensitivity. s4science.at
Table 1: Typical HPLC Parameters for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reverse-Phase C18 or Newcrom R1 | sielc.comepa.gov |
| Mobile Phase | Acetonitrile and Water, with Phosphoric Acid or Formic Acid modifier | sielc.com |
| Elution Mode | Isocratic or Gradient | rsc.orgs4science.at |
| Detector | UV Absorbance (e.g., 254 nm) or Fluorescence (with post-column derivatization) | rsc.orgs4science.at |
| Flow Rate | 0.8 - 1.5 mL/min | s4science.at |
| Temperature | Ambient or controlled (e.g., 37 °C) | s4science.at |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound is sufficiently volatile to be analyzed by GC, typically following injection into a heated port where it is vaporized and swept onto a capillary column by a carrier gas (e.g., helium). Separation occurs based on the compound's boiling point and its interactions with the column's stationary phase.
When coupled with a Mass Spectrometer (MS), GC becomes an exceptional tool for definitive component identification. As the separated this compound elutes from the GC column, it enters the MS ion source, where it is fragmented into a unique pattern of ions. This mass spectrum serves as a chemical "fingerprint." By comparing this fragmentation pattern to spectral libraries, such as the one from the National Institute of Standards and Technology (NIST), the identity of the compound can be confirmed with high confidence. nih.gov
The mass spectrum of this compound shows characteristic fragments that are key to its identification.
Table 2: Key Mass Spectral Peaks for this compound from GC-MS Analysis
| Mass-to-Charge Ratio (m/z) | Interpretation | Reference |
|---|---|---|
| 179 | Molecular Ion [M]+ | nih.gov |
| 106 | Base Peak; [C6H5NCH3]+ fragment | nih.gov |
| 120 | Fragment from loss of -OCH2CH3 | nih.gov |
| 77 | Phenyl group [C6H5]+ fragment | nih.gov |
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a specialized form of liquid chromatography used to characterize polymers. While this compound is a small molecule, it is a structural analog to the urethane (B1682113) linkages that form the backbone of polyurethane polymers. GPC is the standard method for determining the molecular weight distribution (MWD) of these polymers, which is a critical factor influencing their physical properties.
In GPC, a solution of the polyurethane polymer is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying degrees and elute later. The retention time is therefore inversely proportional to the molecular size. By calibrating the system with polymer standards of known molecular weight, the average molecular weight (Mn, Mw) and polydispersity index (PDI) of an unknown polyurethane sample can be determined. This technique is essential for quality control in polyurethane manufacturing and for research into new polymer formulations.
Combined Analytical Platforms
Hyphenated techniques, which couple a separation method with one or more spectroscopic detectors, provide comprehensive analytical information, enabling both separation and unambiguous identification of analytes in complex mixtures.
The combination of High-Performance Liquid Chromatography (HPLC), Solid-Phase Extraction (SPE), Nuclear Magnetic Resonance (NMR), and Time-of-Flight Mass Spectrometry (TOF-MS) represents a state-of-the-art platform for the identification of unknown compounds, such as xenobiotic contaminants and their metabolites.
In a hypothetical application for analyzing this compound as a xenobiotic in a biological or environmental sample, the workflow would be as follows:
SPE : The sample would first undergo SPE for cleanup and concentration. A sorbent material is chosen to retain the analyte of interest while allowing interfering matrix components to be washed away.
HPLC : The concentrated extract is then injected into an HPLC system for separation.
NMR/TOF-MS : The peaks eluting from the HPLC can be directed to a TOF-MS and/or collected for NMR analysis.
TOF-MS : This detector provides highly accurate mass measurements of the parent ion and its fragments, allowing for the determination of the elemental composition. frontiersin.org
NMR : ¹H and ¹³C NMR analyses of the isolated compound provide detailed information about its chemical structure, including the connectivity of atoms and the number of protons and carbons in different chemical environments, which is invaluable for definitively identifying unknown structures or metabolites. acs.org
This powerful combination allows for the confident identification of this compound and its transformation products in complex matrices without relying on reference standards for every potential metabolite.
For the analysis of this compound in environmental samples like water or soil, Gas Chromatography is often the separation method of choice, coupled with either a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and confirmation. nih.gov
Sample Preparation : Environmental samples typically require an extraction step (e.g., liquid-liquid extraction with dichloromethane) and a cleanup step to remove matrix interferences before GC analysis. nih.gov
GC-FID : The Flame Ionization Detector is a robust and highly sensitive detector for organic compounds. It generates a signal proportional to the mass of carbon entering the flame. GC-FID is an excellent tool for quantifying this compound when the compound's identity is already known and interferences are minimal. Method detection limits for carbamates using GC-FID can be in the low parts-per-billion (µg/L) range. nih.govorientjchem.org
GC-MS : As described in section 7.1.2, GC-MS provides structural information, making it the gold standard for confirming the presence of this compound in a complex environmental sample. researchgate.net Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for trace-level detection by monitoring only the characteristic ions of the target compound.
Table 3: Comparison of GC Detectors for Environmental Analysis of Carbamates
| Detector | Principle | Primary Use | Advantages | Reference |
|---|---|---|---|---|
| FID (Flame Ionization Detector) | Measures ions produced during combustion of organic compounds in a hydrogen flame. | Quantitative Analysis | High sensitivity, wide linear range, robust. | orientjchem.orgoup.com |
| MS (Mass Spectrometer) | Ionizes compounds and separates ions based on their mass-to-charge ratio. | Identification & Confirmation | High specificity, structural information, can be used for quantification. | nih.govnih.gov |
Environmental and Toxicological Research
Environmental Occurrence and Fate
Detection in Non-Aqueous Phase Liquids (NAPLs)
Subsurface Transport and Environmental Behavior
The transport of chemicals through the subsurface is a complex process governed by the chemical's physical properties and the geological and hydrological characteristics of the environment. For N-Methyl-N-phenylurethane, specific studies detailing its subsurface transport and behavior are limited. However, based on the general behavior of similar organic compounds, its mobility would be influenced by factors such as its water solubility, octanol-water partition coefficient (Kow), and its potential for adsorption to soil organic matter and mineral surfaces. Chemicals with lower water solubility and higher Kow values tend to be less mobile in groundwater and are more likely to be retained in the soil matrix. The environmental persistence of this compound would also be a key factor in its long-term fate, with slower degradation rates leading to a greater potential for transport over longer distances.
Mechanisms of Biological Degradation in the Environment
The breakdown of chemical compounds by microorganisms is a crucial process that determines their persistence and potential for accumulation in the environment. Carbamates, the class of compounds to which this compound belongs, are generally known to be susceptible to microbial degradation.
The primary mechanism for the biological degradation of carbamates is the enzymatic hydrolysis of the carbamate (B1207046) ester or amide linkage. elsevierpure.com This reaction is catalyzed by a variety of enzymes, most notably carboxyl ester hydrolases. researchgate.net In the case of this compound, this initial hydrolytic step would likely cleave the urethane (B1682113) bond, yielding N-methylaniline and ethanol (B145695). Following this initial breakdown, the resulting aromatic and aliphatic fragments would be further metabolized by microorganisms through various metabolic pathways. A variety of bacterial and fungal species have been identified that can degrade a broad range of carbamates in soil and water environments. energy.govwsu.edu
Toxicological Relevance and Hazard Assessment
Evaluating the potential toxicity of a chemical is fundamental to understanding its risk to human health and the environment. This includes considerations for its safe disposal and a mechanistic understanding of its potential to cause harm.
Considerations for Disposal and Environmental Impact
Proper disposal of this compound is critical to prevent environmental contamination. According to the 2015 Toxics Release Inventory (TRI), over 3 million pounds of N-Methylpyrrolidone (a related compound) were transferred offsite to landfills and other treatment/disposal facilities, with over 5 million pounds disposed of or released on-site. epa.gov This highlights the importance of managing waste streams containing such chemicals. The environmental impact of this compound would be influenced by its persistence, bioaccumulation potential, and toxicity. As a carbamate, there is a potential for it to have adverse effects on non-target organisms if released into the environment without proper treatment. researchgate.net
Mechanistic Insights into Toxicity (e.g., Carcinogenicity, Neurotoxicity)
The toxicity of carbamates is primarily attributed to their ability to inhibit the enzyme acetylcholinesterase (AChE). energy.gov AChE is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of the nervous system and potentially leading to neurotoxic effects. elsevierpure.comnih.govindexcopernicus.com These effects can manifest as a range of symptoms, and in severe cases, can be lethal. elsevierpure.comindexcopernicus.com
Regarding carcinogenicity, there is evidence to suggest that some N-nitroso derivatives of N-methylcarbamates can be genotoxic and potentially carcinogenic. researchgate.net However, specific studies on the carcinogenicity of this compound itself are not extensively documented in the available literature. The carcinogenic potential of related compounds, such as N-phenyl-1-naphthylamine, has been investigated, suggesting that metabolic activation routes other than dephenylation may be involved in their carcinogenicity in mice. nih.gov
The neurotoxic potential of carbamates is a significant concern. elsevierpure.comresearchgate.netnih.govindexcopernicus.com The inhibition of AChE can disrupt normal nerve function, and long-term exposure to some neurotoxic solvents has been associated with cognitive impairment and other neurological deficits. nih.gov While the acute neurotoxic effects of carbamates are well-established, further research is needed to fully understand the potential for long-term neurobehavioral effects from exposure to specific compounds like this compound.
Future Directions and Emerging Research Areas
Sustainable Synthetic Methodologies for Urethane (B1682113) Production
The chemical industry's shift towards green chemistry is prompting a re-evaluation of urethane synthesis, moving away from hazardous precursors like phosgene (B1210022) and isocyanates. Research is increasingly focused on developing sustainable methods that utilize renewable feedstocks and safer reagents.
One of the most promising sustainable approaches is the utilization of carbon dioxide (CO₂) as a C1 building block. mdpi.comacs.org This method aligns with carbon capture and utilization (CCU) strategies, offering a greener alternative to traditional phosgene chemistry. acs.org A key strategy involves the three-component coupling of an amine, CO₂, and an alkyl halide or alcohol to form the carbamate (B1207046). adhesivesmag.comnih.govorganic-chemistry.orgacs.org This approach can be performed under mild conditions and can prevent the formation of byproducts often seen in other methods. adhesivesmag.comorganic-chemistry.org For instance, the reaction of amines, CO₂, and alkyl halides in the presence of cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI) has been shown to be an efficient, one-pot synthesis for N-alkyl carbamates. nih.gov
Another avenue of sustainable synthesis involves the use of renewable feedstocks. skysonginnovations.comproquest.com Lignin, a major component of woody biomass, is the largest source of renewable aromatics on Earth and can be broken down into valuable building blocks like syringaldehyde (B56468) and 4-propylcatechol (B1198796). researchgate.net Researchers have developed a two-step carbamate synthesis using a shelf-stable C1 reactant, 4-propylcatechol carbonate, which is itself prepared from wood-derived 4-propylcatechol and dimethyl carbonate (derived from CO₂). mdpi.com This method proceeds under mild conditions and allows for the recycling of the 4-propylcatechol byproduct, enhancing its sustainability. mdpi.com Other non-isocyanate polyurethane (NIPU) routes include the reaction of amines with cyclic carbonates, which can be derived from CO₂ and epoxides. frontiersin.orgnih.gov
These methodologies, while often demonstrated for a range of amines, lay a clear blueprint for the future sustainable synthesis of specific N-aryl carbamates like N-Methyl-N-phenylurethane, moving away from traditional methods that use reagents such as carbon monoxide, aniline (B41778), and methanol (B129727). mdpi.com
Table 1: Comparison of Synthetic Routes for Carbamates
| Method | Starting Materials | Key Features | Sustainability Aspect |
|---|---|---|---|
| Traditional Isocyanate Route | Isocyanate, Alcohol | Well-established, versatile | Often relies on toxic isocyanates (e.g., MDI, TDI) and phosgene precursors. researchgate.net |
| CO₂ Incorporation | Amine, CO₂, Alkyl Halide/Alcohol | Utilizes waste CO₂, often catalyst-driven, can be performed in one pot. adhesivesmag.comnih.gov | High atom economy, use of a renewable/waste feedstock. acs.org |
| Renewable Carbonates | Amine, Renewable Carbonate (e.g., 4-propylcatechol carbonate) | Uses biomass-derived reagents, mild reaction conditions, recyclable byproducts. mdpi.com | Reduces reliance on fossil fuels, derived from renewable sources like wood. mdpi.comresearchgate.net |
| Cyclic Carbonate Aminolysis | Amine, Cyclic Carbonate | Non-isocyanate route, can be catalyzed by organocatalysts. frontiersin.orgscispace.com | Avoids hazardous isocyanates, carbonates can be sourced from CO₂. frontiersin.org |
Novel Catalytic Systems for Enhanced Efficiency and Selectivity
Catalysis is at the heart of modern chemical synthesis, enabling reactions to proceed with greater speed, selectivity, and efficiency under milder conditions. For the synthesis of this compound and its analogs, the development of novel catalytic systems is a critical research frontier, offering alternatives to harsh reagents and traditional metal catalysts.
A significant trend is the rise of organocatalysis, which avoids the use of potentially toxic and expensive metal catalysts. The bicyclic guanidine (B92328) base 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been identified as a highly effective organocatalyst for the chemo- and site-selective formation of N-aryl carbamates from aromatic amines and cyclic organic carbonates. scispace.com This reaction proceeds under very mild, solvent-free conditions at room temperature, which is a significant improvement over the high temperatures typically required for the aminolysis of carbonates with less nucleophilic aromatic amines. scispace.com Similarly, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been used as a base and catalyst in the continuous synthesis of carbamates from CO₂, amines, and alkyl halides, drastically reducing reaction times. adhesivesmag.comacs.org
Palladium-catalyzed cross-coupling reactions also represent a powerful and versatile method for N-aryl carbamate synthesis. The Buchwald group has developed an efficient synthesis by coupling aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. mit.eduacs.orgorganic-chemistry.orgresearchgate.net This methodology generates an aryl isocyanate intermediate in situ, which is then trapped by the alcohol to form the desired carbamate. mit.eduorganic-chemistry.org The use of aryl triflates expands the substrate scope, and the method provides access to a wide range of important carbamates, including precursors to polyurethane materials. mit.eduacs.orgorganic-chemistry.org
Heterogeneous catalysts are also being explored for their ease of separation and recyclability. For example, gold nanoparticles supported on iron(III) oxide (Au/Fe₂O₃) have been shown to be an effective and reusable catalyst for synthesizing hydroxy carbamates from CO₂, epoxides, and amines with high yields. frontiersin.org While demonstrated for primary aliphatic and aromatic amines, the extension of such efficient, recyclable catalytic systems to secondary amines like N-methylaniline for the synthesis of this compound is a logical and promising future step. frontiersin.org
Table 2: Emerging Catalytic Systems for N-Aryl Carbamate Synthesis
| Catalyst Type | Example Catalyst | Reaction | Advantages |
|---|---|---|---|
| Organocatalyst | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | Aromatic Amine + Cyclic Carbonate | Metal-free, mild/ambient conditions, high chemo- and site-selectivity. scispace.com |
| Organocatalyst | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Amine + CO₂ + Alkyl Halide | Enables continuous flow synthesis, catalyst-free (acts as base), fast reaction times. acs.org |
| Palladium Complex | Pd catalyst with specialized ligands (e.g., BrettPhos) | Aryl Halide/Triflate + NaOCN + Alcohol | Broad substrate scope, in-situ isocyanate generation, high yields. mit.eduorganic-chemistry.org |
| Heterogeneous Catalyst | Gold nanoparticles on Iron(III) Oxide (Au/Fe₂O₃) | Amine + CO₂ + Epoxide | Recyclable, high yields, environmentally benign. frontiersin.org |
Advanced Materials Design with Tailored Urethane Functionality
Polyurethanes are among the most versatile classes of polymers, with applications ranging from flexible foams and coatings to rigid elastomers and adhesives. researchgate.netuniversalurethane.comwikipedia.org The ability to tune their mechanical, thermal, and chemical properties by carefully selecting the monomer units is a key advantage. researchgate.netuniversalurethane.com Future research will increasingly focus on using highly specific or functionalized carbamate monomers, such as this compound, to design advanced materials with precisely tailored properties.
The incorporation of N-substituted urethane units into a polymer backbone is a known strategy to modify material characteristics. For example, N-substitution can increase the thermal stability of polyurethanes and shift the glass-transition temperature. researchgate.net By synthesizing liquid crystalline polyurethanes through N-substitution with a mesogenic (liquid crystal-forming) unit, researchers have created polymers that exhibit ordered phases (specifically, a smectic A phase), with properties strongly dependent on the degree of substitution. researchgate.net
This principle of using specific N-substituted monomers to control polymer architecture and properties can be extended to this compound. The presence of both the methyl and phenyl groups on the nitrogen atom can influence the polymer's solubility, reactivity, and stability. mdpi.com The rigidity of the phenyl group can be leveraged to enhance the stiffness or thermal resistance of a material, a desirable trait in high-performance coatings or composites. mdpi.com For example, incorporating aromatic or urethane-containing crosslinkers is a known method to introduce rigidity and increase the modulus of hydrogel networks. mdpi.com
Future research could explore the polymerization of monomers derived from or incorporating the this compound structure to create novel polymers. By controlling the placement and concentration of these specific urethane moieties, materials could be designed with unique properties for specialized applications, such as high-performance textiles, specialty adhesives, or biocompatible materials. researchgate.netmdpi.comtandfonline.com
In-depth Mechanistic Studies of Complex Reaction Pathways
A fundamental understanding of reaction mechanisms is crucial for optimizing synthetic processes, improving yields, and designing more effective catalysts. For the emerging sustainable and catalytic routes to this compound, detailed mechanistic studies represent a vital area of future research.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction pathways at the molecular level. mdpi.comresearchgate.netmdpi.com Studies on the reaction of phenyl isocyanate (PhNCO) with alcohols have used DFT to model the urethane formation mechanism, both with and without catalysts. mdpi.comproquest.commdpi.com These studies have shown that in catalyst-free systems, the reaction proceeds through a concerted step involving a single transition state. mdpi.com However, the presence of an amine catalyst dramatically changes the mechanism to a multi-step pathway, significantly lowering the activation energy barrier by over 100 kJ/mol. mdpi.commdpi.com
For non-isocyanate routes, mechanistic understanding is equally important. In the TBD-catalyzed reaction of aromatic amines with cyclic carbonates to form N-aryl carbamates, computational investigations have revealed a unique proton-relay mechanism. scispace.com This mechanism, mediated by the guanidine base, explains the unique reactivity and high selectivity observed under mild conditions. scispace.com Similarly, for the reaction of amines with CO₂, it is suggested that for basic amines, proton transfer may be the rate-limiting step in both the formation and breakdown of the carbamate intermediate. researchgate.net
Future research should apply these powerful computational and experimental techniques to the specific synthesis of this compound via novel routes. In-depth mechanistic studies of its formation from N-methylaniline using CO₂-based methods or organocatalytic pathways would provide critical insights for process optimization, catalyst design, and maximizing the efficiency and selectivity of these next-generation synthetic methods.
Integration of Computational and Experimental Approaches for Predictive Modeling
The synergy between computational modeling and experimental work is accelerating the discovery and optimization of new chemical processes and materials. For this compound and its potential applications, this integrated approach offers a powerful paradigm for predictive design, moving beyond trial-and-error experimentation.
At the molecular level, as discussed previously, DFT calculations are instrumental in predicting reaction mechanisms and the efficacy of catalysts. mdpi.comnih.gov By modeling the reaction of phenyl isocyanate and methanol, researchers can compare the catalytic activity of various nitrogen-containing compounds and propose general mechanisms. mdpi.comnih.gov These theoretical predictions can guide experimentalists in selecting the most promising catalysts for synthesis, saving significant time and resources. For example, computational studies can predict that a given catalyst will lower the activation energy barrier for urethane formation by a specific amount, a hypothesis that can then be tested and validated in the lab. proquest.commdpi.com
Beyond the molecular reaction, computational tools are being developed to predict the bulk properties of the final materials. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful technologies to model the complex relationships between polyurethane formulation and final material properties. acs.orgadhesivesmag.comfrontiersin.org Given a dataset of polymer formulations and their measured mechanical properties (like Young's modulus or tensile strength), ML algorithms can be trained to predict the properties of new, untested formulations. acs.orgfrontiersin.org This "forward modeling" is incredibly valuable for materials development.
Furthermore, these models can be used for "reverse engineering." By combining ML models with optimization algorithms, researchers can define a set of target properties and have the model predict the formulation required to achieve them. adhesivesmag.com This approach has been successfully applied to polyurethane foams to predict formulations that result in specific density, airflow, and hardness characteristics. adhesivesmag.com Applying such a hierarchical modeling approach—where molecular-level interactions inform predictions of bulk properties—to polymers incorporating this compound could enable the in silico design of advanced materials with tailored performance characteristics before they are ever synthesized in the lab. acs.orgfrontiersin.org
Biotechnological Applications of Urethane-Modifying Enzymes
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable and selective alternative to traditional chemical synthesis. nih.govnih.gov Operating in aqueous media under mild temperature and pH conditions, enzymes can achieve remarkable efficiency and selectivity, minimizing waste and avoiding the use of toxic reagents. This "green" approach is an exciting future direction for the synthesis and modification of carbamates like this compound.
Recent research has demonstrated the promiscuous activity of certain hydrolase enzymes, such as lipases and esterases, for forming amide and carbamate bonds. skysonginnovations.comnih.govnih.gov For instance, researchers have successfully used an esterase from Pyrobaculum calidifontis (PestE) for the synthesis of a wide range of carbamates. nih.gov The enzyme efficiently catalyzed the reaction between various aliphatic, aromatic, and even secondary amines with carbonates (like dimethyl or dibenzyl carbonate) in water, achieving isolated yields of up to 99%. nih.gov This demonstrates a clear enzymatic pathway to N-substituted carbamates.
Lipases, particularly Candida antarctica lipase (B570770) B (CALB), are also versatile biocatalysts for this purpose. nih.govnih.gov They have been used to catalyze the alkoxycarbonylation of amines to produce chiral carbamates and for the chemoselective acylation of functionalized amines. nih.govnih.gov
A novel enzymatic method has also been developed for both the depolymerization of polyurethanes and the synthesis of non-isocyanate polyurethanes (NIPUs) via catalytic transcarbamoylation. skysonginnovations.com This system uses commercially available endoproteases and operates at mild conditions (around 50°C and pH 10), providing a sustainable alternative to conventional recycling and synthesis methods. skysonginnovations.com
The application of these biocatalytic strategies to the synthesis of this compound is a promising area for future exploration. Developing an enzymatic process using N-methylaniline and a suitable carbonate donor could provide a highly efficient, selective, and environmentally benign route to this valuable chemical compound, aligning perfectly with the principles of modern green chemistry.
Q & A
Q. What are the validated synthetic routes for N-Methyl-N-phenylurethane, and how do reaction conditions influence yield?
Methodological Answer: A common synthesis route involves the reaction of methyl isocyanate with phenyl carbamate under anhydrous conditions, typically in dichloromethane or tetrahydrofuran (THF) with catalytic triethylamine. Yield optimization (60–75%) requires strict temperature control (0–5°C) to suppress side reactions like oligomerization . Characterization via H NMR (δ 1.2–1.4 ppm for methyl groups, δ 7.2–7.5 ppm for aromatic protons) and GC-MS (m/z 179 [M]) confirms purity .
Q. How should researchers handle discrepancies in reported physicochemical properties of this compound?
Methodological Answer: Discrepancies in melting points (e.g., 242–244°C vs. 238–240°C) may arise from polymorphic forms or impurities. Cross-validate using differential scanning calorimetry (DSC) and X-ray crystallography. For density (1.1 g/cm), pycnometry or computational methods (e.g., DFT) can resolve inconsistencies .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer: Use PPE (gloves, goggles) due to potential dermal/ocular irritation. Store at 0–6°C in amber vials to prevent thermal decomposition. Spill management requires neutralization with activated carbon and disposal via hazardous waste channels .
Advanced Research Questions
Q. What mechanistic insights explain the stability of this compound under varying pH and temperature conditions?
Methodological Answer: Stability studies in buffered solutions (pH 2–12) reveal hydrolysis at pH >10, forming phenylurea and methanol. Kinetic modeling (Arrhenius plots) shows activation energy () of 85 kJ/mol, indicating susceptibility to alkaline degradation. LC-MS/MS monitors degradation products .
Q. How can researchers reconcile conflicting toxicological data for this compound in mammalian models?
Methodological Answer: Discrepancies in hepatic toxicity (e.g., ALT elevation in rats vs. no effect in mice) may stem from species-specific metabolic pathways. Conduct comparative metabolomics (LC-HRMS) to identify reactive intermediates like nitroso derivatives, which are implicated in oxidative stress .
Q. What advanced analytical techniques resolve co-elution issues in chromatographic analysis of this compound?
Methodological Answer: Co-elution with sulfonamide byproducts can be mitigated using orthogonal methods:
Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?
Methodological Answer: DFT calculations (B3LYP/6-311++G**) show the carbamate carbonyl (C=O) is electrophilic ( eV), favoring attack by amines. Substituent effects (e.g., electron-withdrawing groups on the phenyl ring) reduce reactivity by 30–40%, validated via Hammett plots .
Methodological Notes
- Data Validation : Cross-reference CAS RNs (2621-79-6, 3801-89-6) with PubChem and EPA DSSTox to avoid misidentification .
- Contradiction Analysis : Use Bland-Altman plots for inter-laboratory data comparisons.
- Ethical Compliance : Adhere to OECD Guidelines for chemical safety testing (e.g., Test No. 423 for acute oral toxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
